molecular formula C5H4BrClN2 B1291305 3-Amino-5-bromo-2-chloropyridine CAS No. 588729-99-1

3-Amino-5-bromo-2-chloropyridine

Cat. No. B1291305
CAS RN: 588729-99-1
M. Wt: 207.45 g/mol
InChI Key: ZSEZSALOLWCCGT-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine derivative, which is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The presence of amino and halogen groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. An efficient large-scale synthesis of 2-amino-4-chloropyridine has been reported, which could potentially be adapted for the synthesis of 3-amino-5-bromo-2-chloropyridine by introducing the appropriate halogen substituents at the desired positions on the pyridine ring . Additionally, the regioselective displacement reaction of ammonia with halogenated pyrimidines has been studied, which could provide insights into similar reactions for pyridine derivatives .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is typically characterized using techniques such as X-ray crystallography. For instance, the structure of a cocrystal involving 2-amino-5-chloropyridine was elucidated using single-crystal X-ray diffraction, which revealed the presence of hydrogen bonding interactions stabilizing the crystal structure . Such structural analyses are crucial for understanding the properties and reactivity of 3-amino-5-bromo-2-chloropyridine.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including displacement reactions and interactions with secondary amines. The reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines to afford substituted aminopyrimidines indicates the potential for 3-amino-5-bromo-2-chloropyridine to undergo similar nucleophilic substitution reactions . Furthermore, the presence of a bromine atom on the pyridine ring can facilitate aziridination or bromine displacement with an amine, leading to the formation of different heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-bromo-2-chloropyridine can be inferred from related compounds. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, is stabilized by hydrogen bonds, which could also influence the solubility and crystallization behavior of 3-amino-5-bromo-2-chloropyridine . The magnetic properties of transition metal complexes with halogenated pyridines have been studied, suggesting that 3-amino-5-bromo-2-chloropyridine could form complexes with interesting magnetic behaviors .

Scientific Research Applications

Catalytic Amination

  • Selective Amination : A study demonstrated the effective use of a palladium-Xantphos complex in the catalytic amination of 5-bromo-2-chloropyridine, leading to high yields and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Electrocatalysis

  • Electrocatalytic Synthesis : An electrocatalytic approach for the synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine has been investigated, demonstrating the feasibility of using electrosynthesis in the presence of CO2 (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Reaction Mechanisms

  • Rearrangements in Aminations : Research on halopyridines, including 3-chloro and 4-chloropyridine, revealed interesting reaction mechanisms and product distributions, presumably involving pyridyne intermediates (Pieterse & Hertog, 2010).

Microwave-Assisted Amination

  • Efficient Amination Methods : A study presented a microwave-assisted amination method for 3-bromo-2-chloropyridine, offering superior conversion and yield compared to conventional heating methods (Kim, Yang, Youn, Choi, Ha, & Ha, 2010).

Safety and Hazards

3-Amino-5-bromo-2-chloropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The application of the synthesis methodology of 3-Amino-5-bromo-2-chloropyridine further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new bioactive molecules.

Mechanism of Action

Target of Action

3-Amino-5-bromo-2-chloropyridine is a biochemical reagent

Mode of Action

It’s known that this compound can be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a palladium catalyst, participating in oxidative addition and transmetalation processes .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudohalide using a palladium catalyst .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal absorption and is considered a bbb permeant . . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of various organic compounds, potentially influencing cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-bromo-2-chloropyridine. For instance, the compound should be used in a well-ventilated area to avoid inhalation . It’s also recommended to prevent concentration in hollows and sumps . These precautions suggest that the compound’s action can be influenced by factors such as ventilation and concentration.

properties

IUPAC Name

5-bromo-2-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEZSALOLWCCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618904
Record name 5-Bromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-chloropyridine

CAS RN

588729-99-1
Record name 5-Bromo-2-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-2-chloropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloro-3-nitropyridine (5.0 g, 21.1 mmol) in methanol (50 mL) and dichloromethane (5 mL) was added zinc (7.6 g, 115.8 mmol) and ammonium chloride (5.6 g, 105.3 mmol). The reaction mixture was stirred for 24 hours. The solids were removed by filtration and washed with dichloromethane. The filtrate was washed with water (50 mL), brine (50 mL), dried over sodium sulfate, filtered and concentrated to dryness under reduced pressure. The crude 5-bromo-2-chloropyridin-3-amine (4.2 g) was used without further purification. LCMS [M+H]: 207.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.6 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2-chloro-3-nitropyridine (Combi-Blocks, San Diego, USA, 41.3 mmol) in concentrated HCl (45 ml) was cooled with an ice-bath. Was added portionwise over 1.5 h SnCl2 dihydrate (124 mmol). The RM was stirred for 24 h at rt then poured on ice and basified with 6 M aqueous NaOH (125 ml). The resulting slurry was filtered and the solid was taken in aqueous NaHCO3, sonicated and filtered. The solid was dissolved in EtOAc and water and the aqueous layer was separated and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over Na2SO4, filtered and evaporated to give the title compound as an off-white solid. (HPLC: tR 2.52 min (Method A); M+H=207 (BrCl pattern) MS-ES)
Quantity
41.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
124 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred suspension of 5-bromo-2-chloro-3-nitropyridine (20.0 g, 84.2 mMol) in conc. HCl (90 mL) was added SnCl2.2H2O (60.0 g, 266 mMol) portionwise over 2 h. (The reaction got very warm to the touch.) The reaction was stirred at RT for 18 h, poured onto ice, and basified with aq. 6 N NaOH (300 mL). The resultant slurry was filtered, washed with H2O, and dried under vacuum to give the title compound (15.53 g, 89%) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.66 (d, J=2.3 Hz, 1 H), 7.30 (d, J=2.3 Hz, 1 H), 5.90 (br. s., 2 H); MS (ES) m/e 206.7 (M+H)+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-2-chloro-3-nitropyridine (4.24 g, 17.86 mmol) in EtOH (89 ml) was added Tin(II) chloride (16.9 g, 89.0 mmol) at room temperature. The mixture was refluxed for 1 hour, and then cooled to room temperature, filtered through a Celite pad and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was treated with saturated aq. NaHCO3, and extracted with EtOAc. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=3:1) to give 5-bromo-2-chloropyridin-3-amine (2.7 g, 73%) as a white solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 5.89 (2H, brs), 7.30 (1H, d, J=2.0 Hz), 7.66 (1H, d, J=2.4 Hz).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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